N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(3-chlorophenoxy)acetamide
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Overview
Description
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(3-chlorophenoxy)acetamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(3-chlorophenoxy)acetamide can be achieved through various synthetic routes. One common method involves the use of hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents. The reaction is typically carried out in dimethylformamide (DMF) as a solvent under mild conditions, resulting in high yields of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(3-chlorophenoxy)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Coupling Reactions: The benzothiazole moiety can participate in coupling reactions with various electrophiles.
Common reagents and conditions used in these reactions include organic solvents like DMF, catalysts such as N,N-dimethyl-4-aminopyridine (DMAP), and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(3-chlorophenoxy)acetamide involves its interaction with specific molecular targets. For example, in antibacterial applications, the compound may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(3-chlorophenoxy)acetamide can be compared with other benzothiazole derivatives, such as:
N’-(1,3-benzothiazol-2-yl)-arylamides: These compounds have shown similar antibacterial activity but may differ in their specific activity profiles and pharmacokinetic properties.
2-(4-substituted phenyl)benzothiazoles: These derivatives have been studied for their anticancer activity and may offer different therapeutic potentials.
Properties
Molecular Formula |
C21H15ClN2O2S |
---|---|
Molecular Weight |
394.9 g/mol |
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(3-chlorophenoxy)acetamide |
InChI |
InChI=1S/C21H15ClN2O2S/c22-15-4-3-5-17(12-15)26-13-20(25)23-16-10-8-14(9-11-16)21-24-18-6-1-2-7-19(18)27-21/h1-12H,13H2,(H,23,25) |
InChI Key |
RKXWADNDTAJAFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)COC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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